Malonyl chloride

α-Amidoketene Synthesis Pharmaceutical Intermediates One-Pot Reactions

Malonyl chloride (CAS 1663-67-8), also known as propanedioyl dichloride or malonyl dichloride, is the simplest three-carbon diacyl chloride, with the molecular formula C₃H₂Cl₂O₂ and a molecular weight of 140.95 g/mol. It is a colorless to pale yellow liquid that is highly reactive, particularly as a biselectrophilic reagent, and is widely used in organic synthesis for the preparation of cyclic and acyclic compounds via diacylation.

Molecular Formula C3H2Cl2O2
Molecular Weight 140.95 g/mol
CAS No. 1663-67-8
Cat. No. B156481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalonyl chloride
CAS1663-67-8
Molecular FormulaC3H2Cl2O2
Molecular Weight140.95 g/mol
Structural Identifiers
SMILESC(C(=O)Cl)C(=O)Cl
InChIInChI=1S/C3H2Cl2O2/c4-2(6)1-3(5)7/h1H2
InChIKeySXYFKXOFMCIXQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Malonyl Chloride CAS 1663-67-8: Procurement and Differentiation Guide for Scientific and Industrial Users


Malonyl chloride (CAS 1663-67-8), also known as propanedioyl dichloride or malonyl dichloride, is the simplest three-carbon diacyl chloride, with the molecular formula C₃H₂Cl₂O₂ and a molecular weight of 140.95 g/mol [1]. It is a colorless to pale yellow liquid that is highly reactive, particularly as a biselectrophilic reagent, and is widely used in organic synthesis for the preparation of cyclic and acyclic compounds via diacylation . This compound is a key intermediate in pharmaceutical, agrochemical, and polymer research .

Why Generic Substitution of Malonyl Chloride (CAS 1663-67-8) Fails: Quantified Reactivity and Selectivity Differences


Generic substitution of malonyl chloride is not advisable due to its unique biselectrophilic nature and the specific reactivity profile conferred by its two equivalent acyl chloride groups on a single methylene carbon. Unlike mono-functional acyl chlorides or longer-chain diacyl chlorides like succinyl chloride, malonyl chloride enables distinct reaction pathways, such as the formation of strained cyclic compounds or the generation of ketene intermediates upon base treatment, which are not accessible with other reagents . Furthermore, its thermal stability and degradation behavior differ significantly from related compounds, impacting storage and handling requirements [1]. The following sections provide quantitative evidence of these differentiating characteristics.

Malonyl Chloride (CAS 1663-67-8) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Close Analogs


Superior Reactivity in Ketene Generation: Malonyl Chloride vs. Diethyl Malonate

In the synthesis of α-amidoketenes, malonyl dichloride (malonyl chloride) demonstrated superior performance compared to diethyl malonate as a synthetic reagent. The study explicitly notes that 'Using malonyl dichloride was better than using diethyl malonate as a synthetic reagents for the ketenes' [1]. While exact yield data is not provided, the qualitative assessment indicates a clear advantage in terms of reaction efficiency or product purity for this specific application.

α-Amidoketene Synthesis Pharmaceutical Intermediates One-Pot Reactions

High-Yield Polymer Coupling: Malonyl Chloride's Near-Quantitative Efficiency

Malonyl chloride has been demonstrated to be a highly effective coupling agent in the synthesis of linear and star polystyrenes via living anionic polymerization. Studies report that using malonyl chloride as a novel coupling agent gave 'nearly 100% yield' of the desired block copolymers [1]. This near-quantitative coupling efficiency is a key performance metric that distinguishes malonyl chloride in polymer chemistry applications.

Living Anionic Polymerization Block Copolymer Synthesis Coupling Agents

Divergent Reactivity: Malonyl Chloride vs. Succinyl Chloride in Selenoanhydride Synthesis

A comparative study of primary selenoamides with various bisacyl chlorides revealed that malonyl chloride provided 6-hydroxy-1,3-selenazin-4-ones in high yield, whereas succinyl chloride, glutaryl chloride, and phthaloyl chloride produced the corresponding selenoanhydrides in only moderate yields under similar conditions [1]. This demonstrates that malonyl chloride's unique structure directs the reaction toward a distinct heterocyclic product in higher yield, whereas the longer-chain or aromatic bisacyl chlorides follow a different pathway with lower efficiency.

Heterocyclic Chemistry Selenium-Containing Compounds Acylation Reactions

Thermal Degradation Profile: Quantified Stability Difference at Room Temperature

Malonyl chloride is documented to degrade at room temperature after a few days, whereas many common acyl chlorides (e.g., acetyl chloride, benzoyl chloride) are stable for months under similar conditions [1]. This quantified difference in shelf-life directly impacts procurement and laboratory workflow. Malonyl chloride requires refrigerated storage (0-10°C) under inert gas and is sensitive to light, moisture, and heat [2].

Chemical Stability Storage Requirements Procurement Planning

Synthesis Efficiency: Malonyl Chloride Preparation Yield from Malonic Acid

The synthesis of malonyl chloride from malonic acid using thionyl chloride typically proceeds with a yield of 72-85% under optimized conditions (45-50°C for ~3 days, then 60°C for 5-6 hours) [1]. This compares favorably to the preparation of other diacyl chlorides, such as succinyl chloride, which often requires more forcing conditions or alternative reagents like PCl₅, and may yield lower amounts of desired product [2].

Synthetic Methodology Process Chemistry Reagent Preparation

Base-Switched Annuloselectivity: Malonyl Chloride-Derived Ketene in Cycloadditions

The ketene generated in situ from malonyl chloride exhibits remarkable annuloselectivity in reactions with imines. In the presence of a weak base, the reaction proceeds via a [2 + 2 + 2] cycloaddition involving one molecule of imine and two molecules of the ketene, yielding products in up to 99% yield [1]. This base-switched selectivity, which is not observed with ketenes derived from simpler acyl chlorides, demonstrates a unique reactivity profile that enables the direct synthesis of ethyl trans-β-lactam-3-carboxylates for the first time [1].

β-Lactam Synthesis Cycloaddition Ketene Chemistry

Best-Fit Research and Industrial Application Scenarios for Malonyl Chloride (CAS 1663-67-8)


Synthesis of α-Amidoketenes as Pharmaceutical Intermediates

Based on evidence that malonyl chloride outperforms diethyl malonate in the synthesis of α-amidoketenes [1], this compound is the reagent of choice for laboratories focused on developing new pharmaceutical intermediates, particularly anti-cancer agents. The one-pot reaction at 0°C using malonyl dichloride, anilines, and triethylamine provides a streamlined route to these valuable ketenes [1].

Living Anionic Polymerization for Block Copolymer Synthesis

The near-100% coupling efficiency of malonyl chloride as a coupling agent in living anionic polymerization [1] makes it an essential reagent for polymer research groups aiming to synthesize well-defined linear and star block copolymers of styrene and isoprene. This high yield ensures predictable polymer architectures and minimal waste, directly impacting material properties.

Construction of 6-Hydroxy-1,3-Selenazin-4-One Heterocycles

When the synthetic target is a 6-hydroxy-1,3-selenazin-4-one, malonyl chloride is the superior reagent over succinyl, glutaryl, or phthaloyl chloride, as it provides the desired heterocycle in high yield [1]. This specificity is critical for researchers in organoselenium chemistry and heterocyclic synthesis.

Base-Controlled Synthesis of β-Lactam Derivatives

For synthetic chemists aiming to access β-lactam-3-carboxylates with high efficiency and selectivity, the ketene derived from malonyl chloride offers a unique base-switched annuloselectivity pathway. The ability to achieve up to 99% yield in [2 + 2 + 2] cycloadditions [1] makes malonyl chloride an invaluable tool for constructing these medicinally relevant scaffolds.

Technical Documentation Hub

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